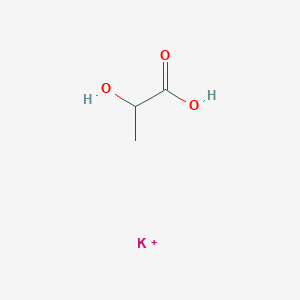
Thrombin inhibitor 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thrombin inhibitor 7 is a synthetic compound designed to inhibit the activity of thrombin, a key enzyme in the blood coagulation process. Thrombin plays a crucial role in converting fibrinogen to fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, this compound can prevent the formation of blood clots, making it a valuable tool in the treatment of thrombotic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thrombin inhibitor 7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance thrombin inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
Thrombin inhibitor 7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include modified versions of this compound with enhanced or altered thrombin inhibitory activity. These modifications can improve the compound’s stability, bioavailability, and efficacy.
Scientific Research Applications
Thrombin inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for preventing and treating thrombotic disorders such as deep vein thrombosis, myocardial infarctions, and strokes.
Industry: Utilized in the development of anticoagulant drugs and diagnostic assays for blood coagulation disorders.
Mechanism of Action
Thrombin inhibitor 7 exerts its effects by directly binding to the active site of thrombin, preventing it from converting fibrinogen to fibrin. This inhibition disrupts the coagulation cascade, reducing the formation of blood clots. The molecular targets of this compound include the catalytic site and exosite I of thrombin, which are critical for its enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thrombin inhibitor 7 include:
Bivalirudin: A synthetic peptide that inhibits thrombin by binding to its active site and exosite I.
Argatroban: A small molecule that selectively inhibits thrombin by binding to its active site.
Lepirudin: A recombinant hirudin that acts as a highly specific and direct thrombin inhibitor.
Uniqueness
This compound is unique in its structural design and binding affinity for thrombin. It offers advantages such as improved stability, lower toxicity, and enhanced specificity compared to other thrombin inhibitors. These properties make it a promising candidate for further development and clinical applications.
Properties
Molecular Formula |
C26H23N7O2 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
3-[5-amino-1-(naphthalene-1-carbonyl)-1,2,4-triazol-3-yl]-N-butylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C26H23N7O2/c1-2-3-15-28-24(34)22-21(29-19-13-6-7-14-20(19)30-22)23-31-26(27)33(32-23)25(35)18-12-8-10-16-9-4-5-11-17(16)18/h4-14H,2-3,15H2,1H3,(H,28,34)(H2,27,31,32) |
InChI Key |
CFVCHIMWLZBICL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=NC2=CC=CC=C2N=C1C3=NN(C(=N3)N)C(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)










